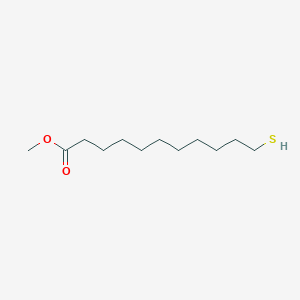

Methyl 11-mercaptoundecanoate

Description

BenchChem offers high-quality Methyl 11-mercaptoundecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 11-mercaptoundecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

73391-27-2 |

|---|---|

Molecular Formula |

C12H24O2S |

Molecular Weight |

232.38 g/mol |

IUPAC Name |

methyl 11-sulfanylundecanoate |

InChI |

InChI=1S/C12H24O2S/c1-14-12(13)10-8-6-4-2-3-5-7-9-11-15/h15H,2-11H2,1H3 |

InChI Key |

ONZUTDDACQHPTP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCS |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 11-Mercaptoundecanoate: From Synthesis to Advanced Applications

This guide provides a comprehensive technical overview of methyl 11-mercaptoundecanoate, a bifunctional molecule pivotal in the fields of surface chemistry, nanotechnology, and bioconjugation. We will delve into its chemical structure and properties, provide detailed protocols for its synthesis and the formation of self-assembled monolayers (SAMs), and explore its applications in cutting-edge research, particularly in the development of biosensors and drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this versatile thiol.

Unveiling the Molecular Architecture and Physicochemical Properties

Methyl 11-mercaptoundecanoate, with the chemical formula C₁₂H₂₄O₂S, is a long-chain alkanethiol terminated with a methyl ester group. This unique structure imparts a dual nature to the molecule: the thiol (-SH) group exhibits a strong affinity for noble metal surfaces, particularly gold, enabling the formation of stable, ordered self-assembled monolayers (SAMs). The methyl ester (-COOCH₃) terminus, on the other hand, presents a non-polar, hydrophobic interface that can be further modified or utilized for specific molecular interactions.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is methyl 11-sulfanylundecanoate. The molecule consists of an eleven-carbon alkyl chain that provides a well-defined length and flexibility, crucial for the formation of densely packed and highly ordered SAMs.

Caption: Molecular structure of Methyl 11-mercaptoundecanoate.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of methyl 11-mercaptoundecanoate, which are essential for its handling, application, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₂S | - |

| Molecular Weight | 232.39 g/mol | - |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | ~145-150 °C at 1 mmHg | - |

| Density | ~0.95 g/cm³ | - |

Synthesis of Methyl 11-Mercaptoundecanoate: A Step-by-Step Protocol

The synthesis of methyl 11-mercaptoundecanoate is typically achieved through a two-step process starting from 11-bromoundecanoic acid. The first step involves the synthesis of the carboxylic acid precursor, 11-mercaptoundecanoic acid (MUA), followed by an acid-catalyzed esterification.

Synthesis of 11-Mercaptoundecanoic Acid (MUA)

This procedure is adapted from a well-established method for the synthesis of thiols from alkyl bromides.[1]

Materials:

-

11-Bromoundecanoic acid

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), dilute

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Protocol:

-

In a round-bottom flask, combine 11-bromoundecanoic acid (e.g., 4 g, 15.09 mmol), thiourea (e.g., 1.505 g, 19.82 mmol), and deionized water (15 mL).[1]

-

Reflux the mixture for 3 hours.[1]

-

Add a 3M sodium hydroxide solution (e.g., 10.2 mL, 30.6 mmol) to the flask and reflux for an additional hour.[1]

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution to a pH of approximately 2 by the dropwise addition of dilute sulfuric acid. A cloudy solution should form.[1]

-

Extract the product with diethyl ether (2 x 25 mL).[1]

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 11-mercaptoundecanoic acid as a white solid.[1]

Fischer Esterification to Methyl 11-Mercaptoundecanoate

This is a standard acid-catalyzed esterification procedure.[2]

Materials:

-

11-Mercaptoundecanoic acid (from step 2.1)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Dissolve 11-mercaptoundecanoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 11-mercaptoundecanoate.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: Synthetic route to Methyl 11-mercaptoundecanoate.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The thiol group of methyl 11-mercaptoundecanoate readily forms a strong, covalent-like bond with gold surfaces, leading to the spontaneous formation of a highly ordered monolayer.[3]

Substrate Preparation: The Foundation of a High-Quality SAM

The quality of the SAM is critically dependent on the cleanliness and smoothness of the gold substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

-

Deionized water

-

Ethanol

-

Nitrogen gas stream

Protocol:

-

Immerse the gold substrate in piranha solution for 5-10 minutes.

-

Rinse the substrate thoroughly with copious amounts of deionized water.

-

Rinse with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

SAM Formation Protocol

Materials:

-

Cleaned gold substrate

-

Methyl 11-mercaptoundecanoate

-

Anhydrous ethanol

Protocol:

-

Prepare a 1-10 mM solution of methyl 11-mercaptoundecanoate in anhydrous ethanol.

-

Immerse the cleaned gold substrate into the thiol solution.

-

Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

Sources

An In-Depth Technical Guide to Methyl 11-mercaptoundecanoate: Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-mercaptoundecanoate is a bifunctional organic molecule that has garnered significant attention in the scientific community, particularly in the fields of materials science, nanotechnology, and biomedicine. Its unique structure, featuring a terminal thiol (-SH) group and a methyl ester (-COOCH₃) at opposite ends of an eleven-carbon aliphatic chain, allows for the precise engineering of surfaces with tailored chemical properties. The thiol group provides a robust anchor to noble metal surfaces, most notably gold, through the formation of a strong gold-sulfur bond. This interaction drives the self-assembly of these molecules into highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). The exposed methyl ester termini of the SAM can then be further modified or utilized for specific applications, making Methyl 11-mercaptoundecanoate a versatile molecular linker. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its role in the development of sophisticated biosensors and drug delivery platforms.

Core Properties of Methyl 11-mercaptoundecanoate

A clear understanding of the physicochemical properties of Methyl 11-mercaptoundecanoate is essential for its effective application. The following table summarizes its key identifiers and characteristics.

| Property | Value | Source |

| CAS Number | 73391-27-2 | PubChem |

| Molecular Weight | 232.38 g/mol | PubChem |

| Molecular Formula | C₁₂H₂₄O₂S | PubChem |

| IUPAC Name | methyl 11-sulfanylundecanoate | PubChem |

Synthesis of Methyl 11-mercaptoundecanoate

The synthesis of Methyl 11-mercaptoundecanoate is typically achieved through a two-step process, starting from a commercially available precursor, 11-bromoundecanoic acid. The first step involves the synthesis of 11-mercaptoundecanoic acid, which is then esterified to yield the final product.

Step 1: Synthesis of 11-Mercaptoundecanoic Acid

A common and effective method for the synthesis of 11-mercaptoundecanoic acid involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis.

Protocol:

-

In a round-bottom flask, combine 11-bromoundecanoic acid (1 equivalent) and thiourea (approximately 1.3 equivalents) in water.

-

Reflux the mixture for a period of 3 hours. During this time, an S-alkylisothiouronium salt intermediate is formed.

-

After reflux, add a solution of sodium hydroxide (approximately 2 equivalents) to the reaction mixture.

-

Reflux the mixture for an additional hour to hydrolyze the isothiouronium salt to the corresponding thiol.

-

Cool the reaction mixture in an ice bath and acidify with a dilute strong acid, such as sulfuric acid, to a pH of approximately 2. This protonates the carboxylate and thiol groups.

-

The resulting product, 11-mercaptoundecanoic acid, can then be extracted using an organic solvent like ether, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield a white solid[1].

Step 2: Fischer Esterification to Methyl 11-mercaptoundecanoate

The conversion of 11-mercaptoundecanoic acid to its methyl ester is achieved through a classic Fischer esterification reaction. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol.

Protocol:

-

Dissolve 11-mercaptoundecanoic acid in a large excess of methanol, which serves as both the reactant and the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over an anhydrous salt and the solvent is evaporated to yield Methyl 11-mercaptoundecanoate.

This esterification process is a well-established and reliable method for the synthesis of esters from carboxylic acids and alcohols[2][3][4].

Caption: Synthesis pathway for Methyl 11-mercaptoundecanoate.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

A primary application of Methyl 11-mercaptoundecanoate is the formation of well-ordered self-assembled monolayers on gold surfaces. This process is driven by the strong affinity of the sulfur atom for gold, leading to the spontaneous organization of the molecules into a densely packed monolayer.

Experimental Protocol for SAM Formation

The following protocol outlines a standard procedure for the preparation of SAMs of Methyl 11-mercaptoundecanoate on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

Methyl 11-mercaptoundecanoate

-

Anhydrous ethanol

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION )

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation. A common method is to immerse the substrate in piranha solution for a short period (e.g., 10-15 minutes), followed by copious rinsing with deionized water and drying under a stream of nitrogen.

-

Preparation of Thiol Solution: Prepare a dilute solution of Methyl 11-mercaptoundecanoate in anhydrous ethanol. A typical concentration is in the range of 1-10 mM.

-

Immersion: Immerse the cleaned and dried gold substrate into the thiol solution. Ensure the entire gold surface is in contact with the solution.

-

Incubation: Allow the self-assembly process to proceed by incubating the substrate in the solution for an extended period, typically 12-24 hours, at room temperature. This allows for the formation of a well-ordered and densely packed monolayer.

-

Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Drying: Dry the functionalized substrate under a gentle stream of nitrogen gas.

The resulting surface will be coated with a monolayer of Methyl 11-mercaptoundecanoate, with the thiol groups anchored to the gold and the methyl ester groups exposed to the environment.

Caption: Experimental workflow for SAM formation.

Applications in Research and Drug Development

The ability of Methyl 11-mercaptoundecanoate to form well-defined SAMs with a modifiable terminal group makes it a valuable tool in various research and development areas.

Biosensor Development

SAMs of Methyl 11-mercaptoundecanoate can serve as a platform for the immobilization of biomolecules, such as enzymes, antibodies, and nucleic acids, for the development of highly sensitive and specific biosensors[5][6]. The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., using EDC/NHS chemistry) to form covalent linkages with amine groups on biomolecules[7]. This controlled immobilization strategy is crucial for maintaining the biological activity of the immobilized molecules and for ensuring a high signal-to-noise ratio in biosensing applications.

Surface Functionalization for Proteomics and Genomics

In the fields of proteomics and genomics, surfaces functionalized with Methyl 11-mercaptoundecanoate SAMs can be used to selectively capture and analyze proteins and DNA[8][9]. The ability to create well-defined and reproducible surfaces is essential for obtaining high-quality data in techniques such as surface plasmon resonance (SPR) and atomic force microscopy (AFM)[10][11].

Drug Delivery Research

While less direct, the principles of surface modification using molecules like Methyl 11-mercaptoundecanoate are relevant to drug delivery research. For instance, nanoparticles functionalized with similar thiol-containing molecules can be designed for targeted drug delivery[12][13][14][15][16]. The terminal group can be used to attach targeting ligands or to modulate the nanoparticle's interaction with biological systems.

Conclusion

Methyl 11-mercaptoundecanoate is a key enabling molecule in the fields of surface science and bionanotechnology. Its straightforward synthesis and its ability to form robust and well-ordered self-assembled monolayers on gold surfaces provide a versatile platform for a wide range of applications. For researchers and drug development professionals, a thorough understanding of its properties and methodologies for its use is crucial for the design and fabrication of advanced biosensors, diagnostic tools, and novel therapeutic delivery systems. The continued exploration of this and similar bifunctional molecules will undoubtedly lead to further innovations at the interface of chemistry, biology, and materials science.

References

-

PubChem. Methyl 11-mercaptoundecanoate. [Link]

-

Ofir, Y., Samanta, B., Xiao, Q., Jordan, B. J., Xu, H., Arumugam, P., Arvizo, R., Tuominen, M. T., & Rotello, V. M. (n.d.). Supporting Information Polyelectrolyte Negative Resist Patterns as Templates for the Electrostatic Assembly of Nanoparticles and Electroless Deposition of Metallic Films**. Wiley-VCH. [Link]

-

ResearchGate. (a) Immobilisation on an 11‐mercaptoundecanoic acid (11‐MUA)‐modified.... [Link]

-

Chen, Z., Ma, L., Liu, J., & Yang, J. (2014). 11-Mercaptoundecanoic acid directed one-pot synthesis of water-soluble fluorescent gold nanoclusters and their use as probes for sensitive and selective detection of Cr3+ and Cr6+. Journal of Materials Chemistry C, 2(45), 9679–9685. [Link]

-

Graz University of Technology. Self assembled monolayers on gold: A study of 11-mercaptoundecanoic acid (11-MUA) on gold. [Link]

-

ResearchGate. 846 PDFs | Review articles in 11-MERCAPTOUNDECANOIC ACID. [Link]

-

PubMed. Immobilization of DNA on 11-mercaptoundecanoic acid-modified gold (111) surface for atomic force microscopy imaging. [Link]

-

ResearchGate. Characterization of 11-MUA SAM formation on gold surfaces. [Link]

-

ResearchGate. AN EVALUATION OF A GOLD SURFACE FUNCTIONALIZATION PROCEDURE FOR ANTIBODY BINDING AND PROTEIN DETECTION USING 11-MERCAPTOUNDECANOIC ACID (11-MUA) | Request PDF. [Link]

-

PubMed Central. Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

-

PubMed. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. [Link]

-

YouTube. Making esters - Part 1 | Chemistry Tutorial. [Link]

-

Semantic Scholar. AN EVALUATION OF A GOLD SURFACE FUNCTIONALIZATION PROCEDURE FOR ANTIBODY BINDING AND PROTEIN DETECTION USING 11-MERCAPTOUNDECANOIC ACID (11-MUA). [Link]

-

MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

-

Taylor & Francis Online. Mass spectrometry-based methods for investigating the dynamics and organization of the surfaceome: exploring potential clinical implications. [Link]

-

PubMed. Metal-Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. [Link]

-

Semantic Scholar. Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. [Link]

-

MDPI. Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

- 1. 11-MERCAPTOUNDECANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Immobilization of DNA on 11-mercaptoundecanoic acid-modified gold (111) surface for atomic force microscopy imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometry-based methods for investigating the dynamics and organization of the surfaceome: exploring potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Metal-Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release [mdpi.com]

Thermal stability and degradation of Methyl 11-mercaptoundecanoate monolayers

An In-Depth Technical Guide to the Thermal Stability and Degradation of Methyl 11-mercaptoundecanoate Monolayers

Authored by: Gemini, Senior Application Scientist

Abstract

Self-assembled monolayers (SAMs) of alkanethiolates on gold are foundational to advancements in surface engineering, biosensing, and molecular electronics. Methyl 11-mercaptoundecanoate (M11MU) provides a versatile surface, terminated with a methyl ester group that can be readily hydrolyzed to a carboxylic acid for further functionalization. However, the practical application of these monolayers is often limited by their stability under various environmental stresses, particularly elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and degradation mechanisms of M11MU and related alkanethiolate monolayers. We will explore the fundamental principles governing their stability, detail the primary degradation pathways, present robust experimental protocols for characterization, and offer insights into the causality behind these phenomena, grounded in authoritative research.

Introduction: The Nature of M11MU Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular films formed by the spontaneous chemisorption of a molecular species from solution or vapor onto a substrate. In the case of M11MU on a gold surface, the thiol (-SH) headgroup exhibits a strong affinity for gold, leading to the formation of a stable gold-thiolate (Au-S) bond. The 11-carbon alkyl chain provides a structural backbone, and van der Waals interactions between adjacent chains drive the formation of a densely packed, quasi-crystalline structure. The surface is terminated by the methyl ester (-COOCH₃) group, which defines the monolayer's interfacial properties.

The utility of these monolayers in fields ranging from drug delivery to materials science is critically dependent on their integrity.[1] Understanding their response to thermal stress is paramount for defining operational limits and ensuring the reliability of SAM-based devices.[2]

Fundamental Principles of Thermal Stability

The thermal stability of an M11MU monolayer is governed by the cohesive energy of the film and the strength of the molecule-substrate bond. Several factors contribute to this stability:

-

The Gold-Thiolate Bond: The Au-S bond is the primary anchor for the monolayer. While strong, it is the most common point of failure at elevated temperatures.

-

Interchain van der Waals Forces: The long alkyl chains of M11MU molecules interact, contributing significantly to the overall stability of the monolayer. Longer chains generally lead to more stable films due to increased van der Waals interactions.

-

Terminal Group Interactions: While the methyl ester group of M11MU is relatively inert compared to a carboxylic acid, it can influence packing density and, consequently, stability. Monolayers with terminal groups capable of hydrogen bonding, such as carboxylic acids or amides, can exhibit enhanced thermal stability.[3]

The overall stability is a balance of these forces. Degradation occurs when the thermal energy supplied to the system is sufficient to overcome the activation energy barriers for bond scission, desorption, or chemical reaction.

Dominant Thermal Degradation Pathways

Research has identified two primary pathways for the thermal degradation of alkanethiolate SAMs on gold.[4] These processes can occur concurrently, and their relative contributions depend on the temperature and the surrounding environment (e.g., vacuum, inert atmosphere, or ambient air).

Pathway A: Direct Thermal Desorption

In an inert or vacuum environment, the primary degradation mechanism is the desorption of molecules from the gold surface. This can occur through two main routes:

-

Dimerization and Desorption: At lower temperatures (starting around 350 K or ~77°C), the initial desorption product is often the corresponding dialkyl disulfide (RSSR). This occurs via a dimerization reaction between two adjacent gold-thiolate species on the surface, leading to the cleavage of the Au-S bonds.[3]

-

Direct Au-S Bond Cleavage: At higher temperatures (above 410 K or ~137°C), thermal energy becomes sufficient to directly cleave the Au-S bond, leading to the desorption of alkanethiolate (RS•) radicals or related species.[3]

Pathway B: Oxidative Degradation

In the presence of atmospheric oxygen, the degradation process is significantly accelerated and follows a different chemical path. The gold-thiolate bond is susceptible to oxidation, especially at elevated temperatures.[5]

-

Oxidation of the Sulfur Headgroup: The sulfur atom in the thiolate bond is oxidized to form sulfonate (R-SO₃⁻) or related species.

-

Weakening and Cleavage of the Au-S Bond: This oxidation weakens the bond to the gold substrate, leading to the loss of the molecule from the surface and a rapid decline in the quality and order of the monolayer.[5]

This oxidative pathway is a major concern for the long-term storage and application of SAMs in ambient conditions.[5][6]

Below is a diagram illustrating these competing degradation pathways.

Caption: Key thermal degradation pathways for alkanethiolate SAMs.

Experimental Methodologies for Stability Assessment

A multi-faceted approach is required to fully characterize the thermal stability and degradation of M11MU monolayers. Each technique provides unique insights into the chemical and structural changes occurring during thermal treatment.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique ideal for probing the chemical state of the monolayer. It provides quantitative information about the elemental composition and chemical bonding environments.

-

Causality: By analyzing the S 2p core level spectrum, one can distinguish between the gold-thiolate bond (binding energy ~162 eV) and oxidized sulfur species like sulfonates (~168 eV). A shift to higher binding energies and an increase in the oxygen signal after heating in air are definitive signs of oxidative degradation. The ratio of the C 1s signal to the Au 4f signal can be used to monitor the loss of molecules from the surface.[7]

-

Sample Preparation: Prepare a fresh M11MU SAM on a gold-coated silicon wafer. (See protocol below).

-

Initial Characterization: Acquire a baseline XPS spectrum of the pristine SAM. Collect a survey scan and high-resolution scans of the Au 4f, S 2p, C 1s, and O 1s regions.

-

Thermal Treatment: Heat the sample in situ (in the XPS vacuum chamber) or ex situ to a series of target temperatures (e.g., 80°C, 110°C, 140°C, 170°C) for a fixed duration (e.g., 60 minutes). For studying oxidative degradation, heating is performed ex situ in ambient air.

-

Post-Heating Analysis: After cooling, re-acquire XPS spectra at each temperature point.

-

Data Analysis: Normalize the spectra and calculate the atomic concentrations. Fit the high-resolution S 2p peak to quantify the relative amounts of thiolate and oxidized sulfur. Plot the C 1s/Au 4f ratio and the percentage of oxidized sulfur as a function of temperature.

Thermal Gravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. While challenging for thin monolayers on heavy substrates, it is invaluable for analyzing functionalized nanoparticles where the organic mass is a more significant fraction of the total.

-

Causality: TGA directly measures mass loss, providing clear data on the onset temperature of desorption. By coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR), the evolved gases can be identified in real-time, confirming the chemical nature of the desorbed species (e.g., identifying the mass corresponding to the dialkyl disulfide).[8]

-

Sample Preparation: Synthesize gold nanoparticles and functionalize them with M11MU to create a core-shell structure. Dry the sample thoroughly to remove residual solvent.

-

Instrument Setup: Place a small, precise amount of the M11MU-AuNP powder (2-5 mg) into the TGA crucible. Connect the TGA exhaust port to the mass spectrometer inlet via a heated transfer line.[8]

-

Thermal Program: Heat the sample from ambient temperature to ~600°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[8]

-

Data Acquisition: Simultaneously record the mass loss from the TGA and the mass spectra of the evolved gases from the MS.

-

Data Analysis: Correlate the mass loss steps in the TGA curve with the appearance of specific mass fragments in the MS data to identify the desorbed molecular species and their corresponding desorption temperatures.

The following diagram outlines the general workflow for characterizing SAM thermal stability.

Caption: General workflow for SAM thermal stability analysis.

Quantitative Data and Comparative Stability

The thermal stability of alkanethiolate SAMs is highly dependent on the molecular structure and the surrounding environment. Studies conducted in ultrahigh vacuum (UHV) provide the most fundamental measure of stability by excluding oxidative effects.

| SAM Molecule | Terminal Group | Environment | Onset of Desorption/Degradation (°C) | Reference |

| 1-Octadecanethiol (ODT) | -CH₃ | UHV | ~110 °C | [9] |

| 16-Mercaptohexadecanoic Acid (MHDA) | -COOH | UHV | ~145 °C | [9] |

| Methyl 11-mercaptoundecanoate (M11MU) | -COOCH₃ | UHV | ~135-150 °C (Estimated) | N/A |

| 11-Mercaptoundecanoic Acid (11-MUA) | -COOH | Vacuum | ~177 °C (Desorption Peak at 277°C) | [10] |

| Amide-containing Alkanethiol | -CONH- | N/A | Higher than decanethiol | [3] |

Note: A direct, dedicated study on M11MU thermal stability was not found in the initial search; the value is an expert estimation based on the stability of the structurally similar 11-MUA and the slightly less stable long-chain alkanethiols. The ester group is not expected to form the strong intermolecular hydrogen bonds seen in carboxylic acids, likely resulting in stability slightly lower than 11-MUA but higher than simple alkyl-terminated thiols due to polar interactions.

The data clearly show that terminal groups capable of forming strong intermolecular interactions, such as the hydrogen bonding in carboxylic acids and amides, significantly enhance the thermal stability of the monolayer.[3][9] MHDA is stable to a temperature ~35°C higher than ODT, showcasing the impact of the terminal carboxyl group.[9]

Conclusion and Future Outlook

The thermal stability of Methyl 11-mercaptoundecanoate monolayers on gold is a critical parameter for their application in advanced technologies. Degradation is primarily driven by two mechanisms: direct thermal desorption in inert environments and accelerated oxidative degradation in the presence of air. The onset of these processes typically occurs in the range of 100-150°C, with the exact temperature being highly sensitive to the environment and the presence of intermolecular forces.

For researchers and drug development professionals, this implies that applications involving M11MU SAMs should be carefully designed to operate well below these thermal thresholds. For long-term storage, monolayers should be kept in dark, inert environments to prevent oxidative damage.[6]

Future research should focus on strategies to enhance thermal stability, such as the use of multidentate thiol linkers, which form multiple bonds with the gold surface, or the cross-linking of adjacent molecules within the monolayer to create a more robust, polymeric network.[7][11] Such advancements will be crucial for expanding the operational window of SAM-based devices and realizing their full technological potential.

References

-

B. L. Frey, D. G. Hanken, R. M. Corn. (2025-08-06). Thermal stability of thiol and silane monolayers: A comparative study. ResearchGate. Retrieved from [Link]

-

J. Stettner. (n.d.). Self assembled monolayer formation of alkanethiols on gold: -. Institute of Solid State Physics. Retrieved from [Link]

-

G. Y. Liu, S. Xu, Y. Qian. (2004). Molecular-Level Approach To Inhibit Degradations of Alkanethiol Self-Assembled Monolayers in Aqueous Media. Langmuir - ACS Publications. Retrieved from [Link]

-

M. P. D'Amato, D. J. Phillips, K. E. Gunn, et al. (2005-08-05). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. ResearchGate. Retrieved from [Link]

-

J. H. Kim, H. G. Kim, J. W. Kim, et al. (2023-02-07). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. Retrieved from [Link]

-

R. C. Thomas, P. E. Laibinis, G. M. Whitesides, R. M. Crooks. (1996-12-01). Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. ACS Publications. Retrieved from [Link]

-

A. A. G. M. T. A. Mahmud, S. C. B. Mannsfeld, J. F. V. D. Sicorello, et al. (2025-03-01). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. PMC - NIH. Retrieved from [Link]

-

N/A. (n.d.). C 1s XPS spectra of (a) AGO and (b) KGO. (c) TGA results for AGO and.... ResearchGate. Retrieved from [Link]

-

J. Stettner, P. Frank, T. Griesser, et al. (2020-09-29). Characterization of 11-MUA SAM formation on gold surfaces. ResearchGate. Retrieved from [Link]

-

S. O'Callaghan, C. Brennan, D. O'Connell, et al. (2010-05-03). The Thermal Stability of Alkanethiol Self-Assembled Monolayers on Copper for Fluxless Soldering Applications. IEEE Xplore. Retrieved from [Link]

-

N/A. (n.d.). Temperature-dependent measurements of the SAM-based junctions SAMs on.... ResearchGate. Retrieved from [Link]

-

N. T. Flynn, T. N. T. Tran, M. J. Cima, R. Langer. (2003). Long-Term Stability of Self-Assembled Monolayers in Biological Media. ACS Publications. Retrieved from [Link]

-

A. Ahmad, N. D. M. Yusof, E. Moore. (n.d.). Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. Analyst (RSC Publishing). Retrieved from [Link]

-

N/A. (n.d.). Southern Annular Mode. BoM. Retrieved from [Link]

-

T. Chen, A. P. De La Fuente. (n.d.). Thermal Degradation Study of Nylon 66 using Hyphenation Techniques TGA-MS and TGA-FTIR-GC/MS. TA Instruments. Retrieved from [Link]

-

J. Stettner, P. Frank, T. Griesser, et al. (2009-02-03). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. PubMed. Retrieved from [Link]

-

M. C. M. D. R. P. P. T. Pineda. (2025-08-06). Formation of Mixed Monolayers from 11-Mercaptoundecanoic Acid and Octanethiol on Au(111) Single Crystal Electrode under Electrochemical Control. ResearchGate. Retrieved from [Link]

-

S. D'Agostino, P. G. Lagorio, M. G. V. D. Auweraer, et al. (n.d.). Luminescent Self-Assembled Monolayer on Gold Nanoparticles: Tuning of Emission According to the Surface Curvature. MDPI. Retrieved from [Link]

-

M. Zharnikov, M. Buck. (n.d.). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-portal.org. Retrieved from [Link]

-

N/A. (n.d.). Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. The Thermal Stability of Alkanethiol Self-Assembled Monolayers on Copper for Fluxless Soldering Applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 3. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

Solubility of Methyl 11-mercaptoundecanoate in different solvents

Technical Guide: Solubility & Application of Methyl 11-Mercaptoundecanoate

Part 1: Executive Summary & Compound Identification

Objective: This guide provides a definitive technical analysis of the solubility profile of Methyl 11-mercaptoundecanoate, its physicochemical behavior in various solvent systems, and its critical application in forming Self-Assembled Monolayers (SAMs) on gold substrates.

Critical Note on Chemical Identity (CAS Verification): A common discrepancy exists in database queries regarding this compound. Researchers must verify the CAS registry number to ensure experimental validity:

-

Target Compound: Methyl 11-mercaptoundecanoate (Thiol-terminated ester).

-

Correct CAS: 73391-27-2

-

Note: The CAS 629-58-3 corresponds to Pentadecyl Acetate, a completely different ester lacking the thiol functionality required for gold binding. This guide focuses exclusively on the thiol-derivative CAS 73391-27-2 .

Part 2: Physicochemical Profile

Methyl 11-mercaptoundecanoate is an bifunctional organic molecule consisting of three distinct structural domains that dictate its solubility and assembly behavior:

-

Head Group: A thiol (-SH) group that chemisorbs strongly to noble metals (Au, Ag).

-

Spacer: An undecyl (

) alkyl chain providing van der Waals interactions for monolayer ordering. -

Tail Group: A methyl ester (-COOCH

) terminal group, which is moderately polar and allows for further chemical functionalization or specific surface wetting properties.

Table 1: Chemical Specifications

| Property | Specification |

|---|---|

| IUPAC Name | Methyl 11-sulfanylundecanoate |

| Molecular Formula |

Part 3: Solubility Landscape

The solubility of Methyl 11-mercaptoundecanoate is governed by the "like dissolves like" principle, where the long hydrophobic alkyl chain (

Table 2: Solubility Matrix & Solvent Selection Guide

| Solvent System | Solubility Rating | Application Context | Technical Notes |

| Ethanol (Absolute) | High (Standard) | SAM Formation | The "Gold Standard" solvent. Balances solubility with moderate evaporation rate. Promotes high-quality, dense monolayer formation. |

| Chloroform ( | Very High | Stock Solutions | Excellent for preparing high-concentration stock solutions (>10 mM) due to high solvation of the alkyl chain. |

| Toluene | High | SAM Formation (Anhydrous) | Used when strictly anhydrous conditions are required to prevent ester hydrolysis. Promotes different SAM kinetics compared to ethanol. |

| Tetrahydrofuran (THF) | High | Polymer Blends | Useful when co-assembling with polymers or other large molecules soluble in THF. |

| Dichloromethane (DCM) | Very High | Cleaning/Rinsing | Often used to rinse substrates or dissolve oxidized byproducts (disulfides). |

| Water | Insoluble | N/A | The hydrophobic alkyl chain prevents aqueous solubility. Requires co-solvents (e.g., EtOH/Water mixtures) if aqueous processing is strictly necessary. |

| Hexane | Moderate | Monolayer Physisorption | Good for the chain, but may not effectively solvate the polar ester tail, leading to aggregation or micelle-like structures in solution. |

Mechanistic Insight: Solvent Effect on SAM Quality While the compound is soluble in non-polar solvents like hexane, ethanol is preferred for SAM formation. Ethanol is polar enough to solvate the ester tail but poor enough to force the hydrophobic alkyl chains to aggregate on the gold surface, driving the kinetics of ordered island formation. Non-polar solvents (like hexane) solvate the alkyl chain too well, thermodynamically competing with the surface assembly process and often yielding less ordered monolayers.

Part 4: Experimental Protocol – SAM Formation

Workflow: Preparation of Methyl 11-mercaptoundecanoate SAMs on Gold

This protocol ensures the formation of a dense, well-ordered monolayer.

Reagents:

-

Methyl 11-mercaptoundecanoate (CAS 73391-27-2).

-

Absolute Ethanol (200 proof, HPLC grade).

-

Gold-coated substrate (Au/Ti/Glass or Au/Cr/Si).

Step-by-Step Methodology:

-

Substrate Cleaning (Critical):

-

Solution Preparation:

-

Prepare a 1.0 mM solution of Methyl 11-mercaptoundecanoate in absolute ethanol.

-

Calculation: Dissolve 2.32 mg of compound in 10 mL of ethanol.

-

Note: Use fresh solution to avoid disulfide formation (oxidation).

-

-

Incubation (Assembly):

-

Immerse the clean gold substrate into the solution.[2]

-

Incubate at room temperature (20–25 °C) for 12 to 24 hours .

-

Seal the container to prevent solvent evaporation and atmospheric oxidation.

-

-

Rinsing & Drying:

-

Remove substrate and rinse thoroughly with pure ethanol to remove physisorbed (loose) molecules.

-

Dry with a gentle stream of filtered

gas. -

Validation: The surface should now be hydrophobic (contact angle > 60°).

-

Part 5: Mechanistic Visualization

The following diagram illustrates the workflow and the molecular mechanism of assembly, highlighting the role of the solvent in mediating the transition from bulk solution to ordered surface structure.

Caption: Workflow of SAM formation showing the transition from disordered ethanolic solution to a crystalline monolayer via chemisorption and chain ordering.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Hazy/Cloudy Film | Multilayer formation or impurities | Rinse more aggressively with ethanol; ensure solution concentration is not >5 mM. |

| Low Contact Angle | Poor ordering or oxidation | Use fresh solution; degas ethanol with |

| Disulfide Precipitate | Oxidation of thiol in solution | Add a trace amount of reducing agent (e.g., TCEP) if solution must be stored, or prepare fresh. |

| Gold Delamination | Poor adhesion of Au to glass | Ensure Au substrate has a Titanium (Ti) or Chromium (Cr) adhesion layer (typically 5nm). |

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 11-Mercaptoundecanoic acid (Related Acid Protocol). Link

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[2] Journal of the American Chemical Society, 111(1), 321–335. Link

-

PubChem. (2024). Methyl 11-mercaptoundecanoate (Compound Summary). National Library of Medicine. Link

Sources

Fundamental principles of Methyl 11-mercaptoundecanoate self-assembly

An In-depth Technical Guide to the Fundamental Principles of Methyl 11-mercaptoundecanoate Self-Assembly

Introduction

The Significance of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise modification of surface properties at the molecular level. These highly ordered, single-molecule-thick films form spontaneously through the adsorption of amphiphilic molecules onto a suitable substrate.[1] The ability to tailor surface chemistry with such precision has led to a wide range of applications, from biocompatible coatings and biosensors to corrosion protection and molecular electronics.[2]

Methyl 11-mercaptoundecanoate (MUD): A Versatile Building Block

Among the various molecules used to form SAMs, alkanethiols on gold are the most extensively studied system due to their ease of preparation and the formation of well-defined, stable monolayers.[1] Methyl 11-mercaptoundecanoate (HS(CH₂)₁₀COOCH₃), or MUD, is a particularly valuable alkanethiol. Its structure comprises a thiol headgroup that anchors to gold, a ten-carbon alkyl chain that promotes order, and a terminal methyl ester group. This terminal group is of significant interest as it can be readily hydrolyzed to a carboxylic acid, providing a reactive site for the covalent attachment of other molecules, a crucial feature for the development of functional surfaces in drug development and diagnostics.

Overview of the Self-Assembly Process

The formation of a MUD SAM on a gold surface is a thermodynamically driven process that results in a densely packed, quasi-crystalline monolayer. The process is initiated by the strong chemical affinity between the sulfur of the thiol headgroup and the gold substrate. This is followed by a slower organization step, driven by van der Waals interactions between the alkyl chains, leading to a highly ordered structure.[1] This guide will provide an in-depth exploration of these fundamental principles, from the molecular interactions driving assembly to the practical aspects of SAM preparation and characterization.

Core Principles of MUD Self-Assembly

The MUD Molecule: Structure and Functionality

The unique properties of MUD SAMs are a direct consequence of the tripartite structure of the MUD molecule itself. Each part plays a distinct and crucial role in the self-assembly process.

Caption: Structure of the MUD molecule and the roles of its functional components.

-

Thiol Headgroup: The Anchor to Gold The self-assembly process is initiated by the strong, quasi-covalent bond formed between the sulfur atom of the thiol headgroup and the gold substrate.[3] This interaction is highly specific and is the primary driving force for the adsorption of MUD molecules from solution onto the gold surface.

-

Alkyl Chain: The Driving Force for Order The ten-carbon alkyl chain of MUD plays a critical role in the ordering of the monolayer. Through collective van der Waals interactions between adjacent chains, the MUD molecules arrange themselves into a densely packed, ordered structure.[1] For long-chain alkanethiols like MUD, these interactions are strong enough to induce a quasi-crystalline arrangement, with the alkyl chains typically tilted at an angle of approximately 30 degrees from the surface normal to maximize packing density.[4][5]

-

Methyl Ester Tail Group: Tailoring Surface Properties The terminal methyl ester group defines the chemistry of the SAM surface. This group makes the surface moderately hydrophobic and, as mentioned, can be hydrolyzed to a carboxylic acid, providing a versatile platform for further chemical modifications.

Thermodynamics of SAM Formation

The spontaneous formation of a MUD SAM is a thermodynamically favorable process, characterized by a negative change in Gibbs free energy (ΔG). This favorability arises from a combination of factors:

-

The Gold-Sulfur Bond: The formation of the gold-thiolate bond is a highly exothermic process, contributing significantly to the negative ΔG of assembly.

-

Van der Waals Interactions: The ordering of the alkyl chains allows for attractive van der Waals interactions, which further stabilize the monolayer. The longer the alkyl chain, the greater the contribution of these interactions to the overall stability of the SAM.[6]

-

Desolvation: The MUD molecules must be desolvated to adsorb onto the surface. The thermodynamics of this process depend on the solvent used.[7][8]

Kinetics of SAM Formation

The formation of a MUD SAM is generally understood to occur in two distinct kinetic regimes:[1]

-

A fast initial adsorption step: This occurs on the order of seconds to minutes, where a large percentage of the monolayer is formed. This step is primarily driven by the strong gold-sulfur interaction.

-

A slower organization step: This can take several hours and involves the rearrangement of the adsorbed MUD molecules into a highly ordered, densely packed monolayer.[1] This step is driven by the weaker van der Waals interactions between the alkyl chains.

The overall rate of SAM formation is influenced by several factors, including the concentration of the MUD solution, the solvent, and the temperature.

Practical Guide to MUD SAM Preparation

The quality of a MUD SAM is critically dependent on the experimental conditions. A pristine substrate and carefully controlled assembly conditions are paramount for achieving a well-ordered, defect-free monolayer.

Substrate Preparation: The Foundation for a High-Quality SAM

The most common substrate for MUD SAMs is gold, typically in the form of a thin film evaporated onto a silicon or mica support.[1][9] Atomically flat gold on mica is often used for high-resolution imaging studies.[10] Regardless of the form, the gold surface must be scrupulously clean to ensure uniform SAM formation.

Step-by-Step Protocol for Gold Substrate Cleaning:

-

Solvent Rinsing: Begin by rinsing the gold substrate with ethanol to remove gross organic contamination.

-

Piranha Etching (Caution!) : Immerse the substrate in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

-

Thorough Rinsing: After etching, rinse the substrate copiously with deionized water, followed by ethanol.

-

Drying: Dry the substrate under a stream of dry nitrogen gas.

-

Immediate Use: The cleaned substrate should be used immediately for SAM formation to prevent recontamination from the atmosphere.

Causality: Piranha solution is a strong oxidizing agent that effectively removes organic residues from the gold surface. A clean surface is essential as any contaminants can act as nucleation sites for defects in the SAM.

Solution Preparation and Assembly Conditions

The choice of solvent, MUD concentration, and immersion time all influence the quality of the resulting SAM.

-

Solvent Selection: Ethanol is the most common solvent for preparing MUD solutions due to its ability to dissolve MUD and its relatively low surface tension, which facilitates wetting of the gold surface.[11] Polar solvents have been shown to facilitate the formation of well-ordered and dense monolayers.[6][12]

-

Concentration: MUD concentrations in the range of 1-10 mM are typically used.[2]

-

Immersion Time: While the initial adsorption is fast, a longer immersion time of 12-24 hours is generally recommended to allow for the slow organization step, resulting in a more ordered and stable monolayer.[13]

Step-by-Step Protocol for MUD SAM Formation:

-

Prepare MUD Solution: Prepare a 1 mM solution of MUD in absolute ethanol.

-

Immerse Substrate: Place the freshly cleaned gold substrate in the MUD solution. Ensure the entire surface is submerged.

-

Incubate: Cover the container to prevent solvent evaporation and contamination, and allow the self-assembly to proceed for 12-24 hours at room temperature.

-

Rinse: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed MUD molecules.

-

Dry: Dry the SAM-coated substrate under a stream of dry nitrogen.

Characterization of MUD Self-Assembled Monolayers

A combination of surface-sensitive techniques is typically employed to characterize the quality, structure, and properties of MUD SAMs.

Caption: A typical workflow for the comprehensive characterization of a MUD SAM.

Assessing Monolayer Order and Packing Density

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in its reflection-absorption mode (IRRAS), is a powerful tool for probing the conformational order of the alkyl chains in a MUD SAM. The positions of the asymmetric and symmetric methylene (CH₂) stretching vibrations are sensitive to the degree of conformational order (i.e., the number of gauche defects). For a well-ordered, all-trans alkyl chain monolayer, these peaks are typically found at ~2918 cm⁻¹ and ~2850 cm⁻¹, respectively.[14]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and to confirm the chemical state of the elements. For a MUD SAM on gold, XPS spectra will show peaks for carbon, oxygen, and sulfur, in addition to the gold substrate.[2][15] High-resolution scans of the S 2p region can confirm the formation of a gold-thiolate bond.[2]

Determining Surface Properties

-

Contact Angle Goniometry: This technique measures the angle a liquid droplet makes with the surface, providing a measure of the surface's wettability. For a MUD SAM, the surface is expected to be moderately hydrophobic due to the terminal methyl ester groups. The advancing contact angle of water on a well-formed MUD SAM is typically in the range of 60-70 degrees.

| Probe Liquid | Expected Advancing Contact Angle (°) |

| Deionized Water | 60 - 70 |

Measuring Monolayer Thickness

-

Ellipsometry: This optical technique is highly sensitive to the thickness of thin films and is commonly used to measure the thickness of SAMs.[16][17] The thickness of a well-ordered MUD SAM is expected to be in the range of 1.5 - 2.0 nm, consistent with the length of the molecule and its tilt angle on the surface.

| Technique | Expected Thickness (nm) |

| Ellipsometry | 1.5 - 2.0 |

Conclusion: Harnessing the Power of MUD SAMs

The self-assembly of Methyl 11-mercaptoundecanoate on gold surfaces is a robust and well-understood process that provides a powerful platform for creating well-defined, functional surfaces. By carefully controlling the experimental conditions, from substrate preparation to the assembly process itself, researchers can create high-quality MUD SAMs with reproducible properties. The ability to further modify the terminal methyl ester group opens up a vast landscape of possibilities for applications in drug development, biosensing, and beyond. A thorough understanding of the fundamental principles outlined in this guide is essential for any scientist or engineer seeking to harness the full potential of this versatile molecular building block.

References

-

Stettner, J., Frank, P., Griesser, T., Trimmel, G., Schennach, R., Gilli, E., & Winkler, A. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. Langmuir, 25(3), 1427–1433. Retrieved from [Link]

-

Characteristics of the 11-Mercaptoundecanoic Acid (11-MUA) Binding to Gold Surface as Self-Assembled Monolayer (SAM) for SPR based Biosensor. (n.d.). ResearchGate. Retrieved from [Link]

-

He, Y., Ye, T., & Borguet, E. (2003). STM Study of Mixed Alkanethiol/Biphenylthiol Self-Assembled Monolayers on Au(111). Langmuir, 19(16), 6439–6446. Retrieved from [Link]

-

Lincheneau, C., Calzolari, A., & Corni, S. (2024). The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. Physical Chemistry Chemical Physics, 26(24), 20040-20051. Retrieved from [Link]

-

Chen, X., Luais, E., Darwish, N., Ciampi, S., Thordarson, P., & Gooding, J. J. (2012). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir, 28(25), 9487–9495. Retrieved from [Link]

-

Podvorna, O., Kowerdziej, R., & Gzyl-Malcher, B. (2020). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir, 36(33), 9789–9800. Retrieved from [Link]

-

Kinetics of Exchange of Alkanethiol Monolayers Self-Assembled on Polycrystalline Gold. (n.d.). ResearchGate. Retrieved from [Link]

-

Stettner, J., Frank, P., Griesser, T., Trimmel, G., Schennach, R., Gilli, E., & Winkler, A. (2009). Characterization of 11-MUA SAM formation on gold surfaces. ResearchGate. Retrieved from [Link]

-

Podvorna, O., Kowerdziej, R., & Gzyl-Malcher, B. (2020). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs (100). Langmuir, 36(33), 9789-9800. Retrieved from [Link]

-

Self assembled monolayer formation of alkanethiols on gold. (n.d.). Institute of Solid State Physics. Retrieved from [Link]

-

Formation of Mixed Monolayers from 11-Mercaptoundecanoic Acid and Octanethiol on Au(111) Single Crystal Electrode under Electrochemical Control. (n.d.). ResearchGate. Retrieved from [Link]

-

Lee, T. R. (2003). Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. Retrieved from [Link]

-

Stettner, J., Frank, P., Griesser, T., Trimmel, G., Schennach, R., Gilli, E., & Winkler, A. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. PubMed. Retrieved from [Link]

-

Moore, H. J., Colorado, R., Lee, H. J., & Lee, T. R. (2013). Ellipsometric thickness measurements of various SAMs as a function of time. ResearchGate. Retrieved from [Link]

-

Minopoli, A., Della Ventura, B., Campanile, R., Offenhäusser, A., & Velotta, R. (2021). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. Retrieved from [Link]

-

Thin Film Thickness. (n.d.). J.A. Woollam. Retrieved from [Link]

-

Solvent Effect on the Formation of Octaneselenocyanate Self-Assembled Monolayers on Au(111). (n.d.). ResearchGate. Retrieved from [Link]

-

The Thermodynamics of Self Assembled Monolayers Formation: A computational and Experimental Study of Thiols on Flat Gold Surfaces. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of Atomically Flat Gold Substrates for AFM Measurements. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR Spectroscopy of an alkanethiol monolayer Laboratories 11 & 12. (n.d.). MSU chemistry. Retrieved from [Link]

-

Chávez, M., Sánchez-Obrero, G., Madueño, R., Sevilla, J. M., Blázquez, M., & Pineda, T. (2021). Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Journal of Electroanalytical Chemistry, 880, 114892. Retrieved from [Link]

-

The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. (n.d.). RSC Publishing. Retrieved from [Link]

-

Chen, X., Luais, E., Darwish, N., Ciampi, S., Thordarson, P., & Gooding, J. J. (2012). Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide. PubMed. Retrieved from [Link]

-

Applications and Self-Assembled Monolayers (SAMs) Gold Au111 on mica. (n.d.). Phasis. Retrieved from [Link]

-

Self-Assembled Monolayers. (n.d.). Qd-uki.co.uk. Retrieved from [Link]

-

FTIR spectra of TGA-based SAM on the Au surface (bottom) and of TGA... (n.d.). ResearchGate. Retrieved from [Link]

-

XPS spectra of Fe2p and Mn2p in red mud before and after reaction (a)... (n.d.). ResearchGate. Retrieved from [Link]

-

(a) Static contact angles on surfaces with and without SAM coatings. A... (n.d.). ResearchGate. Retrieved from [Link]

-

Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. (n.d.). Diva-portal.org. Retrieved from [Link]

-

XPS spectra of the dispersed red mud a survey spectrum, b Fe 2p, c Al... (n.d.). ResearchGate. Retrieved from [Link]

-

Contact angle of HD compared to that of water on SAMs formed on Au TS .... (n.d.). ResearchGate. Retrieved from [Link]

-

Ellipsometry & CompleteEASE Part 5: Thickness Measurement of Metals. (2020, March 30). YouTube. Retrieved from [Link]

-

Ellipsometry for measuring the thickness of thin films. (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis of solid mud sample using SEM and EDS. (a) Secondary electron... (n.d.). ResearchGate. Retrieved from [Link]

-

SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. (n.d.). Dr. Lee Group - University of Houston. Retrieved from [Link]

Sources

- 1. lee.chem.uh.edu [lee.chem.uh.edu]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01322K [pubs.rsc.org]

- 8. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Applications and Self-Assembled Monolayers (SAMs) Gold Au111 on mica [phasis.ch]

- 10. researchgate.net [researchgate.net]

- 11. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. if.tugraz.at [if.tugraz.at]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization [mdpi.com]

- 16. Thin Film Thickness - J.A. Woollam [jawoollam.com]

- 17. qd-uki.co.uk [qd-uki.co.uk]

Initial characterization of Methyl 11-mercaptoundecanoate films

Technical Guide: Initial Characterization of Methyl 11-mercaptoundecanoate Films

Executive Summary

Methyl 11-mercaptoundecanoate (MUAM) self-assembled monolayers (SAMs) represent a critical interface in biosensor development and surface plasmon resonance (SPR) applications. Unlike their carboxylic acid counterparts (11-MUA), MUAM films provide a chemically stable, non-ionizable background that resists non-specific binding while offering a platform for controlled hydrolysis or reference referencing.

This guide moves beyond basic textbook descriptions to provide a field-validated framework for the formation and rigorous characterization of MUAM films on gold. It establishes a multi-modal validation protocol ensuring that the generated surface meets the strict quality standards required for quantitative bio-analytical assays.

The Chemistry of the Interface

The MUAM molecule (HS-(CH₂)₁₀-COOCH₃) functions as a "capped" precursor. Its assembly on gold is driven by the strong sulfur-gold semi-covalent bond (~45 kcal/mol) and stabilized by lateral Van der Waals interactions between the methylene chains.

-

Head Group: Thiol (-SH)

Thiolate (Au-S) bond. -

Backbone: Undecyl chain (C11)

Provides dense packing and an approximate 30° tilt angle relative to the surface normal. -

Tail Group: Methyl Ester (-COOCH₃)

Provides a moderately hydrophobic surface that does not protonate/deprotonate with pH changes, unlike the acid form.

Preparation Protocol: The Foundation of Quality

A characterization workflow is only as good as the sample preparation. Inconsistent cleaning or incubation leads to "island formation" (disordered domains) which no analytical technique can correct.

Experimental Workflow

Figure 1: Critical workflow for the formation of high-density MUAM SAMs. Note that Piranha solution is often used for cleaning but UV/Ozone is preferred for safety in many bio-labs if the gold is fresh.

Detailed Methodology

-

Substrate Pre-treatment:

-

Use fresh template-stripped gold (TSG) or commercially sputtered Au(111) on glass/mica.

-

Cleaning: Expose to UV/Ozone for 10 minutes to remove adventitious carbon. Rinse copiously with HPLC-grade ethanol. Do not allow the gold to dry between the rinse and the incubation step.

-

-

Solution Preparation:

-

Prepare a 1.0 mM solution of Methyl 11-mercaptoundecanoate in absolute ethanol.

-

Why: Higher concentrations do not improve density but increase the risk of multilayer physisorption. Lower concentrations (<0.1 mM) require exponentially longer incubation times.

-

-

Incubation:

-

Rinsing & Drying:

-

Rinse with ethanolic solvent to remove physisorbed multilayers.

-

Dry under a stream of filtered Nitrogen (N₂).

-

Characterization Framework

To validate the film, we use a "Triangulation Approach": Physical (Thickness), Chemical (Composition), and Functional (Wettability/Barrier).

Summary of Expected Metrics

| Parameter | Technique | Expected Value | Significance |

| Thickness | Ellipsometry | 1.5 – 1.8 nm | Confirms monolayer vs. multilayer. |

| Wettability | Contact Angle (Water) | 63° – 70° | Distinguishes Ester from Acid (<15°) or Alkane (>105°). |

| Composition | XPS (C1s) | ~289 eV Shoulder | Confirms presence of Ester Carbon (O-C=O). |

| Orientation | PM-IRRAS | ~1740 cm⁻¹ | C=O Stretch (Ester).[3][4] |

| Defects | Cyclic Voltammetry | Blocking | No redox peaks for Ferricyanide. |

Wettability: Contact Angle Goniometry

This is your primary "Go/No-Go" check.

-

Protocol: Static sessile drop method using 2 µL of 18 MΩ deionized water.

-

Analysis:

-

< 60°: Indicates hydrolysis (acid formation) or contamination with polar solvents.

-

> 75°: Indicates contamination with adventitious hydrocarbons or disordered "lying down" phases exposing the methylene backbone.

-

Target: A high-quality MUAM SAM typically yields 64° ± 2° . This intermediate hydrophobicity is the hallmark of the methyl ester group.

-

Structural Integrity: Spectroscopic Ellipsometry

-

Protocol: Measure at 65°–75° angle of incidence. Model using a Cauchy layer (n ≈ 1.45–1.50) on top of a pre-measured Gold substrate file.

-

The Math:

-

Chain length (C11) ≈ 1.5 nm.

-

Head/Tail groups ≈ 0.3 nm.

-

Tilt angle (30°) reduction factor ≈ cos(30°) ≈ 0.866.

-

Theoretical:

.

-

-

Result: Experimental values consistently fall between 15 Å and 18 Å . Values >25 Å indicate bilayer formation (failure to rinse).

Chemical Fingerprint: XPS & IRRAS

X-ray Photoelectron Spectroscopy (XPS):

-

S2p Region: Look for the doublet at 162.0 eV (S 2p3/2), indicative of the Au-S thiolate bond. A peak at 164 eV indicates unbound thiol (bad rinse), and 168 eV indicates oxidized sulfur (old sample).

-

C1s Region: The critical differentiator. You must resolve the ester carbon (O-C=O) at ~289.0 eV separate from the main aliphatic C-C peak at 285.0 eV.

PM-IRRAS (Infrared Reflection Absorption):

-

C=O Stretch: The ester carbonyl appears at 1735–1745 cm⁻¹ .

-

Note: If you see a peak at ~1710 cm⁻¹, your ester has hydrolyzed to an acid (COOH) and is hydrogen-bonding.

-

-

C-H Stretches: The position of the asymmetric methylene stretch (

) indicates order.[5]-

< 2918 cm⁻¹: Crystalline (All-trans conformation).

-

> 2924 cm⁻¹: Liquid-like (Gauche defects present).

-

Barrier Properties: Cyclic Voltammetry (CV)

-

Protocol: Use 1 mM K₃Fe(CN)₆ in 0.1 M KCl. Scan -0.2V to +0.6V vs Ag/AgCl.

-

Interpretation:

-

Bare Gold: Classic reversible duck-shaped redox peaks.

-

Good SAM: Exponential drop in current; flat line (capacitive current only).

-

Defective SAM: Sigmoidal shape or visible redox peaks indicate pinholes allowing ions to penetrate.

-

Troubleshooting & Quality Control Logic

Figure 2: Logic gate for assessing SAM quality. Failure at the Contact Angle stage usually negates the need for advanced spectroscopy.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335.

-

Porter, M. D., Bright, T. B., Allara, D. L., & Chidsey, C. E. (1987). Spontaneously organized molecular assemblies. 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry. Journal of the American Chemical Society, 109(12), 3559–3568.

-

Laibinis, P. E., & Whitesides, G. M. (1992). ω-Terminated Alkanethiolate Monolayers on Surfaces of Copper, Silver, and Gold have Similar Wettabilities. Journal of the American Chemical Society, 114(6), 1990–1995.

-

Sigma-Aldrich (Merck). 11-Mercaptoundecanoic acid methyl ester Product Specification.

Sources

The Genesis of a Molecular Monolayer: A Technical Guide to the Discovery and History of Undecanethiol Derivatives

Foreword: The Unseen Architecture of Surfaces

In the realm of materials science and drug development, the ability to precisely control the composition and properties of surfaces at the molecular level is paramount. This guide delves into the discovery and history of a class of molecules that has become a cornerstone of this endeavor: undecanethiol and its derivatives. From their humble beginnings in organic synthesis to their pivotal role in the development of self-assembled monolayers (SAMs), these long-chain alkanethiols have provided researchers with an elegant and powerful toolkit for tailoring interfacial properties. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the scientific principles and experimental methodologies that underpin the utility of these remarkable molecules.

I. The Pre-Monolayer Era: The Emergence of Long-Chain Alkanethiols

Long before their celebrated application in self-assembly, the synthesis of long-chain alkanethiols like undecanethiol was a pursuit within the broader field of organic sulfur chemistry. While a definitive "discovery" of undecanethiol in the modern sense is difficult to pinpoint to a single event, its synthesis falls under established methods for preparing thiols.

One of the classical and straightforward methods for the synthesis of 1-undecanethiol involves the reaction of an 11-halo-undecane, such as 1-bromoundecane, with a sulfur nucleophile. A common and effective method utilizes thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol.[1] This two-step, one-pot synthesis provides a reliable route to the parent undecanethiol molecule.

Caption: Synthesis of 1-Undecanethiol from 1-Bromoundecane.

II. A Serendipitous Discovery: The Dawn of Self-Assembled Monolayers

The true revolution in the application of undecanethiol and its congeners arrived in the 1980s with the pioneering work of Ralph Nuzzo and David Allara. Their seminal 1983 paper in the Journal of the American Chemical Society described the spontaneous formation of organized, close-packed monolayers of organic disulfides on gold surfaces. This discovery of "self-assembled monolayers" (SAMs) opened a new chapter in surface science.

Shortly thereafter, the focus shifted to the more direct and versatile use of alkanethiols. It was discovered that alkanethiols, including undecanethiol, would spontaneously assemble on noble metal surfaces like gold, silver, and copper when the substrate was simply immersed in a dilute solution of the thiol. This elegantly simple yet powerful technique provided an unprecedented level of control over the chemical functionality of a surface.

The driving forces behind this self-assembly are a combination of a strong, specific interaction between the sulfur headgroup and the gold substrate, and the weaker, collective van der Waals interactions between the long alkyl chains of neighboring molecules. The sulfur-gold bond is a strong, quasi-covalent interaction with an energy of approximately 45 kcal/mol. The van der Waals forces between the methylene units of the alkyl chains, while individually weak, become significant when summed over the length of the chains, promoting a high degree of order and close packing within the monolayer.

III. The Whitesides Era: Functionalization and the Rise of Bio-Interfaces

Following the initial discovery, the field of alkanethiol SAMs was significantly advanced by the work of George Whitesides and his research group. Their contributions were instrumental in demonstrating the versatility of SAMs by introducing a wide array of terminal functional groups to the alkanethiol backbone. This allowed for the precise tuning of surface properties such as wettability, adhesion, and chemical reactivity.

A particularly impactful area of Whitesides' research was the development of "bio-inert" surfaces. By terminating alkanethiols with oligo(ethylene glycol) (OEG) groups, they were able to create surfaces that resist the non-specific adsorption of proteins and other biomolecules. This breakthrough has had profound implications for the development of medical implants, biosensors, and drug delivery systems, where controlling biological interactions at interfaces is critical.

IV. The Art of the Monolayer: Synthesis and Formation Protocols

The ability to create high-quality, reproducible SAMs is contingent on both the purity of the undecanethiol derivative and the meticulous execution of the self-assembly process.

A. Synthesis of a Functionalized Undecanethiol: 11-Mercapto-1-undecanol

A commonly used and versatile functionalized derivative is 11-mercapto-1-undecanol, which presents a terminal hydroxyl group. This hydrophilic terminus can be used to alter surface wettability or as a reactive handle for further chemical modifications.

Experimental Protocol: Synthesis of 11-Mercapto-1-undecanol from 11-Bromo-1-undecanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11-bromo-1-undecanol (1 equivalent) in ethanol.

-

Thiourea Addition: Add thiourea (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of the isothiouronium salt intermediate will be observed.

-

Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.

-

Second Reflux: Heat the mixture to reflux again and maintain for 2-3 hours to effect the hydrolysis of the isothiouronium salt.

-

Workup: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a neutral pH.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 11-mercapto-1-undecanol.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Caption: Experimental Workflow for the Synthesis of 11-Mercapto-1-undecanol.